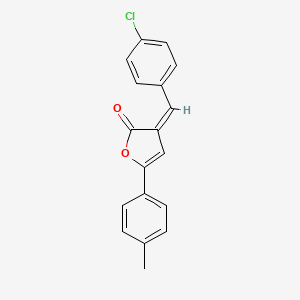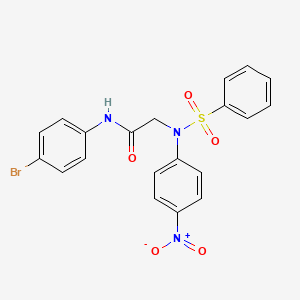
N~2~-(2-cyanoethyl)-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2-cyanoethyl)-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide, also known as compound 1, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the thiazole family and has shown promising results in various preclinical studies.
作用機序
The mechanism of action of N~2~-(2-cyanoethyl)-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide 1 is not fully understood. However, it has been suggested that this compound 1 may inhibit the activity of certain enzymes, including proteases and kinases, which are involved in various cellular processes.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects. In cancer cells, this compound 1 has been shown to induce apoptosis, which is a programmed cell death process. Additionally, this compound 1 has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. In anti-inflammatory activity, this compound 1 has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. In anti-viral activity, this compound 1 has been shown to inhibit the replication of the hepatitis C virus by targeting the NS5B polymerase.
実験室実験の利点と制限
One of the advantages of N~2~-(2-cyanoethyl)-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide 1 is its high potency, which allows for the use of lower concentrations in experiments. Additionally, this compound 1 has been shown to have low toxicity in various cell lines. However, one of the limitations of this compound 1 is its poor solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research and development of N~2~-(2-cyanoethyl)-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide 1. One potential direction is the optimization of the synthesis method to improve the yield and purity of the this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound 1. Furthermore, the potential of this compound 1 as a therapeutic agent for various diseases, including cancer and viral infections, needs to be explored in more detail. Finally, the development of more water-soluble analogs of this compound 1 may improve its potential for use in various experiments.
合成法
The synthesis of N~2~-(2-cyanoethyl)-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide 1 involves a multi-step process that starts with the reaction of 2-aminothiazole with acetic anhydride to form 2-acetamidothiazole. This intermediate is then reacted with methyl iodide to yield N~2~-methyl-N~1~-2-acetamidothiazolium iodide. The final step involves the reaction of N~2~-methyl-N~1~-2-acetamidothiazolium iodide with ethyl cyanoacetate to form this compound 1.
科学的研究の応用
Compound 1 has shown potential in various scientific research applications, including cancer therapy, anti-inflammatory activity, and anti-viral activity. In cancer therapy, N~2~-(2-cyanoethyl)-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide 1 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound 1 has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In anti-viral activity, this compound 1 has been shown to inhibit the replication of the hepatitis C virus.
特性
IUPAC Name |
2-[2-cyanoethyl(methyl)amino]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4OS/c1-13(5-2-3-10)7-8(14)12-9-11-4-6-15-9/h4,6H,2,5,7H2,1H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTWTOBMXAOHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)CC(=O)NC1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1-azepanylcarbonyl)phenyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B4998207.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-2,3,4-trimethoxy-N-methylbenzamide](/img/structure/B4998208.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methylphenyl)benzamide](/img/structure/B4998214.png)
![1-allyl-5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998222.png)
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4998226.png)
![2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4998228.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4998235.png)
![methyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate](/img/structure/B4998243.png)

![1-[(3-methylphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B4998275.png)
![11-(2-isopropoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4998276.png)
![N-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B4998281.png)

![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998298.png)